2,3-O-Isopropylidene-D-erythrose

Descripción general

Descripción

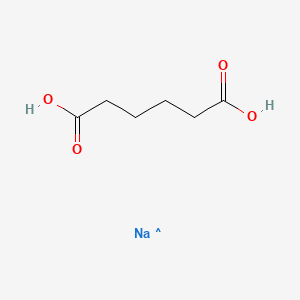

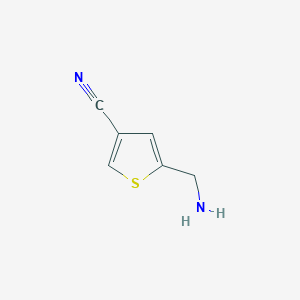

2,3-O-Isopropylidene-D-erythrose is a chemical compound with the molecular formula C7H12O4 . It is an important raw material for the synthesis of C-nucleosides, prostanoids, and GABA analogs via homochiral 2-piperidones .

Synthesis Analysis

The synthesis of 2,3-O-Isopropylidene-D-erythrose involves several steps. The process starts with erythorbic acid and involves reactions with sodium carbonate, hydrogen peroxide, and 2,2-dimethoxypropane . The synthesis process is detailed in the Organic Syntheses Procedure .Molecular Structure Analysis

The IUPAC name for 2,3-O-Isopropylidene-D-erythrose is (3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro [3,4-d] [1,3]dioxol-4-ol . The average mass is 160.168 Da .Chemical Reactions Analysis

The chemical reactions involving 2,3-O-Isopropylidene-D-erythrose are complex and involve several steps. For example, it can be used to synthesize enantiomerically pure γ-lactones . The reactions involve Wittig olefination, catalytic hydrogenation, and lactonization .Physical And Chemical Properties Analysis

The predicted boiling point of 2,3-O-Isopropylidene-D-erythrose is 260.3±40.0 °C, and its predicted density is 1.218±0.06 g/cm3 . Its pKa is predicted to be 12.19±0.40 .Aplicaciones Científicas De Investigación

Synthesis and Transformation

Synthesis of Derivatives : 2,3-O-Isopropylidene-D-erythrose serves as a precursor in the synthesis of various derivatives. For example, its reaction with 2-(trimethylsilyl)thiazole leads to the creation of 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose and -D-threose derivatives. These derivatives are then used to synthesize the amino sugar 2-deoxykanosamine (Dondoni & Merino, 1992).

Homologation Processes : It is used in homologation processes, where the carbon chain is extended. For instance, the addition of vinylmagnesium chloride to 2,3-O-isopropylidene-d-glyceraldehyde generates epimeric pentene derivatives, leading to the production of d-threose and d-erythrose (Walton, 1967).

Lactone Formation : 2,3-O-Isopropylidene-D-erythrose can be transformed into lactone derivatives. For example, its stereoselective transformation results in L-ribono and D/L lyxonolactone derivatives. These lactones are important for synthesizing various chiral compounds (Rao & Lahiri, 1996).

Chemical Reactions and Studies

Reactivity Studies : The reactivity of 2,3-O-Isopropylidene derivatives with organomagnesium and organolithium nucleophiles has been studied, revealing their potential in stereoselective product formation (Mekki, Singh, & Wightman, 1991).

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) studies have been conducted on 2,3-O-Isopropylidene-D-erythrose and related isopropylidene hexoses, providing insights into their structural and stereochemical properties (Horitsu & Gorin, 1977).

Photochemical Studies : Investigations into the photochemistry of ketones derived from carbohydrates, including 2,3-O-Isopropylidene derivatives, have shown interesting type II reactions and elimination processes (Collins, Gupta, & Iyer, 1972).

Applications in Synthesis

Synthesis of Alkaloids : 2,3-O-Isopropylidene-D-erythrose is utilized in the synthesis of complex molecules like alkaloids. For example, its reaction with diallylzinc has been used in the synthesis of pyrrolizidine alkaloids (Buchanan, Jigajinni, Singh, & Wightman, 1987).

Creation of Hydroxypyrrolidines : It is also used in the synthesis of chiral hydroxypyrrolidines through intramolecular 1,3-cycloaddition reactions (Buchanan, Edgar, & Hewitt, 1987).

Construction of Disaccharides : The addition of lithiated C-nucleophiles to 2,3-O-isopropylidene-D-erythronolactone, a derivative of 2,3-O-Isopropylidene-D-erythrose, enables the construction of furanose C-disaccharides (Mccartney et al., 2003).

Direcciones Futuras

The future directions for 2,3-O-Isopropylidene-D-erythrose could involve its use in the synthesis of various biologically important compounds. Its derivatives are already of great interest to researchers for achieving synthetic targets . The additional scope of convenient generation of glycol moiety by the release of the 2,3-O-protective isopropylidene group has stimulated considerable interests in biosynthetic and pharmacological studies, as well as in the total synthesis of natural compounds .

Propiedades

IUPAC Name |

(3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZCXOZTJSRAOQ-ZLUOBGJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175282 | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

CAS RN |

23262-84-2 | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23262-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)

![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine](/img/structure/B3254138.png)

![2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B3254167.png)